Fluvalinate-d5: Chemical Structure, Physicochemical Properties, and Analytical Applications in Pesticide Residue Monitoring
Fluvalinate-d5: Chemical Structure, Physicochemical Properties, and Analytical Applications in Pesticide Residue Monitoring
Executive Summary
Fluvalinate is a highly effective, broad-spectrum synthetic pyrethroid acaricide and insecticide, predominantly utilized in apiculture to control Varroa destructor mite infestations in honey bee colonies, as well as in agricultural pest management[1][2]. Due to its widespread application, stringent regulatory monitoring of fluvalinate residues in environmental matrices (water, soil) and food products (honey, beeswax) is mandatory.
To achieve the highest degree of quantitative accuracy in trace-level analysis, Fluvalinate-d5 is employed as an isotopic internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS)[3]. This whitepaper provides an in-depth technical analysis of the structural architecture, physicochemical properties, and standardized analytical workflows associated with Fluvalinate-d5, designed specifically for analytical chemists and drug development professionals.
Structural Elucidation and Isotopic Architecture
Fluvalinate-d5 is the deuterium-labeled analog of fluvalinate. The unlabeled parent compound is a complex chiral molecule containing a valine derivative backbone, a heavily halogenated anilino group, and a pyrethroid ester moiety[2].
Chemical Identity
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IUPAC Name: cyano(3-(phenoxy-d5)phenyl)methyl 2-(2-chloro-4-(trifluoromethyl)phenylamino)-3-methylbutanoate
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Molecular Formula: C26H17D5ClF3N2O3 [4]
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Molecular Weight: 507.95 g/mol [4]
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Unlabeled CAS Number: 69409-94-5 (Tau-fluvalinate: 102851-06-9)[4][5]
The Rationale Behind the D5 Labeling Strategy
The strategic placement of five deuterium atoms on the terminal phenoxy ring is not arbitrary; it is driven by fundamental physical chemistry principles required for robust mass spectrometry:
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Resistance to Hydrogen-Deuterium Exchange (HDX): Aromatic C-D bonds are thermodynamically stable and highly resistant to back-exchange with protic solvents (like water or methanol) during extraction or chromatography. If the label were placed on the aliphatic valine backbone or near the secondary amine, the compound would risk isotopic dilution in acidic or basic conditions.
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Isotopic Envelope Clearance (+5 Da Shift): Fluvalinate contains a single chlorine atom, which naturally exists as two stable isotopes: 35Cl (75.78%) and 37Cl (24.22%). This results in a prominent M+2 peak in the mass spectrum. A +3 Da label (D3) could suffer from isobaric interference with the natural M+2 or M+3 isotopic envelope of the unlabeled analyte. The +5 Da shift provided by the D5 label ensures complete baseline resolution between the analyte and the internal standard, eliminating cross-talk in Multiple Reaction Monitoring (MRM) transitions.
Caption: Logical mapping of Fluvalinate-d5 structural moieties and isotopic labeling.
Physicochemical Profiling
The physicochemical properties of Fluvalinate-d5 are virtually identical to its unlabeled counterpart, which is the exact reason it serves as a perfect internal standard. It mimics the extraction recovery, chromatographic retention time, and ionization efficiency of the target analyte[3].
Comparative Data Summary
| Property | Fluvalinate (Unlabeled) | Fluvalinate-d5 | Analytical Implication |
| Molecular Formula | C26H22ClF3N2O3 | C26H17D5ClF3N2O3 | +5 Da mass shift allows distinct MRM channels. |
| Molecular Weight | 502.92 g/mol | 507.95 g/mol | Precise quantification via Isotope Dilution Mass Spectrometry (IDMS). |
| Appearance | Viscous heavy oil | Viscous heavy oil | Requires careful handling and complete dissolution in organic solvents. |
| Water Solubility | ~0.012 mg/L (Insoluble) | ~0.012 mg/L (Insoluble) | Necessitates organic extraction (e.g., Acetonitrile, Ethyl Acetate). |
| Organic Solubility | >500 g/L (Acetone, MeOH) | >500 g/L (Acetone, MeOH) | Highly compatible with reverse-phase LC and QuEChERS extraction. |
Data synthesized from PubChem and Axios Research[2][4].
Mechanistic Role as an Internal Standard (IS) in Mass Spectrometry
When analyzing complex matrices such as beeswax, suspended sediment, or unfiltered surface water, co-extracting compounds (lipids, humic acids) enter the mass spectrometer ion source alongside the target analyte. These matrix components compete for charge droplets in Electrospray Ionization (ESI), leading to matrix effects (ion suppression or enhancement).
Because Fluvalinate-d5 shares the exact physicochemical properties of fluvalinate, it co-elutes chromatographically. Any ion suppression experienced by the unlabeled fluvalinate is simultaneously and proportionally experienced by Fluvalinate-d5. By quantifying the ratio of the analyte peak area to the IS peak area, the matrix effect is mathematically canceled out, yielding absolute quantitative accuracy[1].
Caption: Workflow for Isotope Dilution Mass Spectrometry using Fluvalinate-d5.
Standardized Experimental Protocol: Trace Analysis via LC-MS/MS
The following methodology is adapted from validated environmental monitoring protocols, such as USGS Method O-4442-23, which utilizes Solid Phase Extraction (SPE) and LC-MS/MS for the determination of pesticides in water and sediment[1]. This protocol is designed as a self-validating system , incorporating internal standards prior to extraction to monitor recovery and correct for matrix interferences.
Phase 1: Sample Preparation and Isotopic Spiking
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Sample Aliquoting: Transfer an exact volume (e.g., 10 mL) of filtered surface water or homogenized honey/sediment extract into a clean centrifuge tube.
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IS Spiking: Spike the sample with 20 µL of a 2.5 ng/µL Fluvalinate-d5 internal standard solution (prepared in acetonitrile)[1].
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Causality: Spiking before extraction ensures that any physical loss of the analyte during sample preparation is mirrored by the loss of the IS, maintaining the target-to-IS ratio.
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Equilibration: Vortex the sample for 1 minute and allow it to equilibrate for 15 minutes at room temperature to ensure the IS binds to the matrix identically to the endogenous analyte.
Phase 2: Extraction and Concentration (SPE Method)
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Cartridge Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
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Loading: Load the spiked sample onto the cartridge at a controlled flow rate of 1-2 mL/min.
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Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to elute highly polar matrix interferences.
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Elution: Elute the analytes using 5 mL of Acetonitrile/Ethyl Acetate (1:1, v/v).
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Causality: Fluvalinate is highly lipophilic and insoluble in water[2]; a strong non-polar organic solvent mixture is required to break its interaction with the SPE sorbent.
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Evaporation: Evaporate the eluate under a gentle stream of dry nitrogen (e.g., using a Turbovap) to approximately 0.2 mL[1].
Phase 3: LC-MS/MS Analysis and Self-Validation
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Chromatography: Inject 5 µL of the reconstituted sample onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
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Detection: Operate the mass spectrometer in ESI positive mode using Multiple Reaction Monitoring (MRM).
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Monitor the transition for Fluvalinate (e.g., [M+H]+→ specific product ion).
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Monitor the transition for Fluvalinate-d5 ( [M+H]++5→ corresponding deuterated product ion).
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System Validation: Run a Matrix-Matched Calibration Curve alongside a Method Blank .
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Causality: The method blank ensures no carryover or background contamination of fluvalinate exists in the reagents. The matrix-matched curve verifies that the linear dynamic range holds true within the specific sample matrix, validating the compensatory power of the D5 internal standard.
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Conclusion
Fluvalinate-d5 represents a critical analytical tool in modern agrochemical and environmental residue monitoring. By leveraging the thermodynamic stability of aromatic deuterium bonds and a strategic +5 Da mass shift, it provides an elegant solution to the pervasive issue of matrix effects in mass spectrometry. When integrated into robust extraction protocols like SPE or QuEChERS, Fluvalinate-d5 transforms qualitative LC-MS/MS data into highly reliable, legally defensible quantitative results.
References
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Axios Research. Fluvalinate-d5 - CAS - 69409-94-5 (non-labelled). Retrieved from:[Link]
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USGS Publications Warehouse. Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from:[Link]
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PubChem - NIH. Fluvalinate | C26H22ClF3N2O3 | CID 50516. Retrieved from:[Link]
Sources
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Fluvalinate | C26H22ClF3N2O3 | CID 50516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluvalinate-d5 - CAS - 69409-94-5 (non-labelled) | Axios Research [axios-research.com]
- 5. Tau-Fluvalinate - CAS - 102851-06-9 | Axios Research [axios-research.com]
